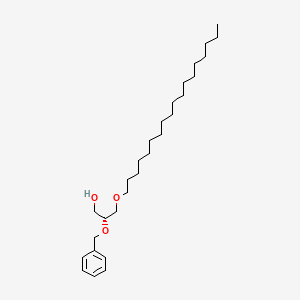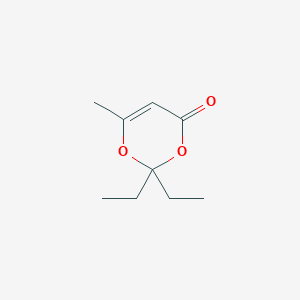![molecular formula C16H14 B14413132 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 82645-20-3](/img/structure/B14413132.png)
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a complex organic compound characterized by a cyclopropane ring fused to an indene structure with a phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of cost-effective catalysts and reagents is crucial for industrial applications .
化学反応の分析
Types of Reactions
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the hydrogenation of the cyclopropane ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl group, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes, altering their properties and influencing cellular functions .
類似化合物との比較
Similar Compounds
1,1a,6,6a-Tetrahydrocyclopropa[a]indene: Lacks the phenyl group, resulting in different reactivity and applications.
1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: A dimeric form with distinct properties and uses.
Uniqueness
The presence of the cyclopropane ring fused to the indene structure also contributes to its unique chemical behavior and versatility in various fields of research .
特性
CAS番号 |
82645-20-3 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
1a-phenyl-6,6a-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-11-14(16)10-12-6-4-5-9-15(12)16/h1-9,14H,10-11H2 |
InChIキー |
HESRJXOWZPVQJX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC2(C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
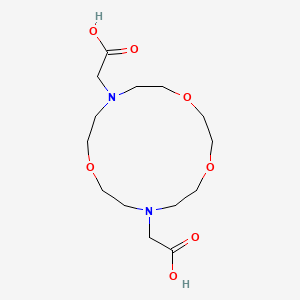
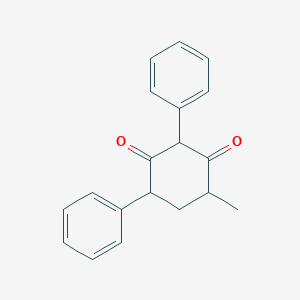

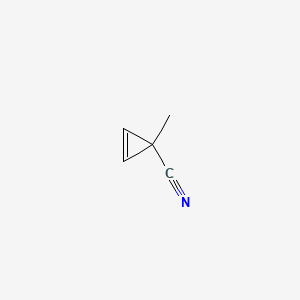
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
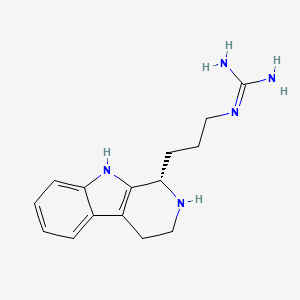
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)
